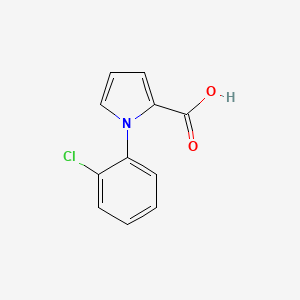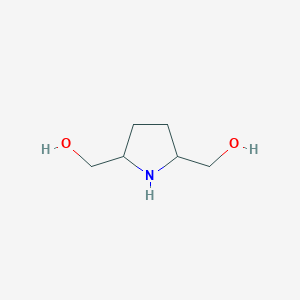
吡咯烷-2,5-二基二甲醇
描述
Pyrrolidine-2,5-diyldimethanol is a chemical compound with the molecular formula C6H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the 2 and 5 positions of the pyrrolidine ring. Pyrrolidine-2,5-diyldimethanol is used in various scientific research applications due to its unique chemical properties.
科学研究应用
Pyrrolidine-2,5-diyldimethanol has a wide range of scientific research applications, including:
作用机制
Target of Action
Pyrrolidine-2,5-diyldimethanol primarily targets enzymes and receptors involved in metabolic and signaling pathways. These targets often include specific isoenzymes of carbonic anhydrase, which play crucial roles in regulating pH and ion balance in various tissues .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to a decrease in the conversion of carbon dioxide and water to bicarbonate and protons, thereby affecting cellular pH and ion transport .
Biochemical Pathways
Pyrrolidine-2,5-diyldimethanol affects several biochemical pathways, including those involved in pH regulation and ion transport. By inhibiting carbonic anhydrase, it disrupts the normal acid-base balance and ion exchange processes, leading to downstream effects such as altered cellular metabolism and signaling .
Pharmacokinetics
The pharmacokinetics of Pyrrolidine-2,5-diyldimethanol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed and distributed throughout the body, with a preference for tissues with high metabolic activity. It undergoes hepatic metabolism and is excreted primarily through the kidneys. These properties influence its bioavailability and duration of action .
Result of Action
At the molecular level, the inhibition of carbonic anhydrase by Pyrrolidine-2,5-diyldimethanol leads to reduced proton and bicarbonate production. This results in altered pH levels within cells and tissues, which can affect various cellular processes such as enzyme activity, ion transport, and metabolic pathways. At the cellular level, these changes can lead to altered cell function and signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of Pyrrolidine-2,5-diyldimethanol. For instance, extreme pH levels or high temperatures may affect the compound’s stability and its ability to bind to target enzymes. Additionally, the presence of competing ions or molecules can modulate its activity and effectiveness .
生化分析
Biochemical Properties
Pyrrolidine-2,5-diyldimethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of pyrrolidine-2,5-diyldimethanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
Pyrrolidine-2,5-diyldimethanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in astrocytes, pyrrolidine-2,5-diyldimethanol activates the Nrf2 pathway, which is involved in the cellular response to oxidative stress . This activation leads to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
The molecular mechanism of action of pyrrolidine-2,5-diyldimethanol involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to changes in their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, resulting in the hydroxylation of substrates . This interaction can lead to the formation of hydroxylated intermediates, which are crucial for various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine-2,5-diyldimethanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that pyrrolidine-2,5-diyldimethanol can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of pyrrolidine-2,5-diyldimethanol vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
Pyrrolidine-2,5-diyldimethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism often results in the formation of hydroxylated derivatives, which can further participate in biochemical reactions.
Transport and Distribution
Within cells and tissues, pyrrolidine-2,5-diyldimethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
Pyrrolidine-2,5-diyldimethanol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
准备方法
Synthetic Routes and Reaction Conditions
Pyrrolidine-2,5-diyldimethanol can be synthesized through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method provides good to excellent yields of pyrrolidines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to produce pyrrolidines in very good yields .
Industrial Production Methods
Industrial production of pyrrolidine-2,5-diyldimethanol typically involves the use of readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Pyrrolidine-2,5-diyldimethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine-2,5-diyldimethanol may yield pyrrolidine-2,5-dione, while reduction may yield pyrrolidine-2,5-dimethanol.
相似化合物的比较
Pyrrolidine-2,5-diyldimethanol can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring structure but lacks the hydroxymethyl groups.
Pyrrolidine-2,5-dione: This compound has a similar structure but contains carbonyl groups instead of hydroxymethyl groups.
Prolinol: This compound is a derivative of pyrrolidine with a hydroxyl group attached to the 2 position.
Pyrrolidine-2,5-diyldimethanol is unique due to the presence of two hydroxymethyl groups, which confer specific chemical properties and reactivity .
属性
IUPAC Name |
[5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFYTQOVXXQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559284 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-66-4 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-2,5-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


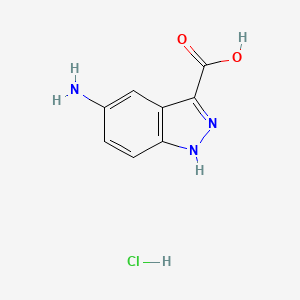
![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)
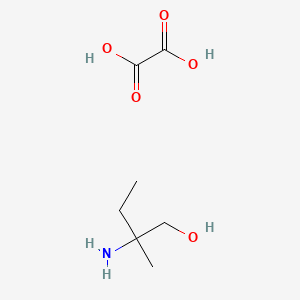
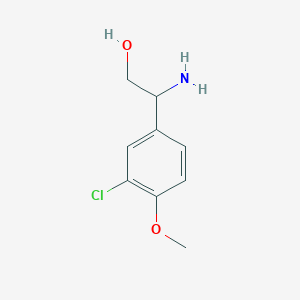
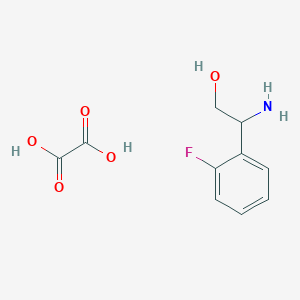
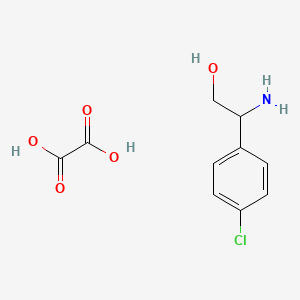
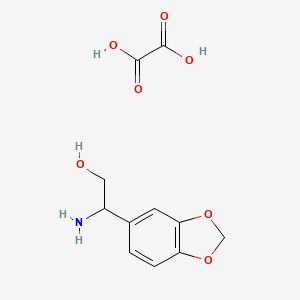

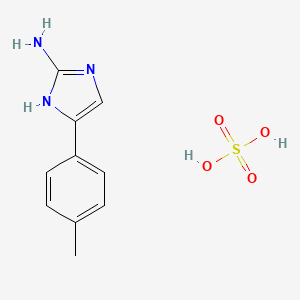
![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)
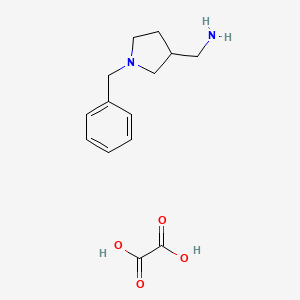
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

